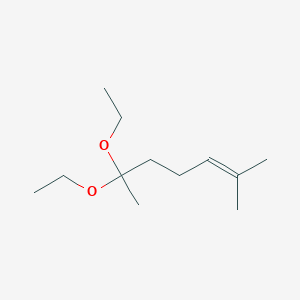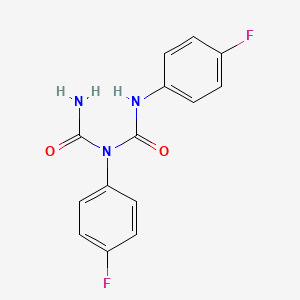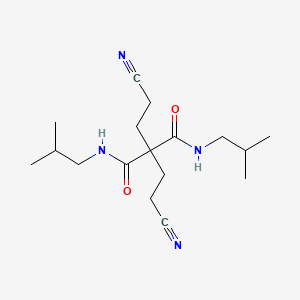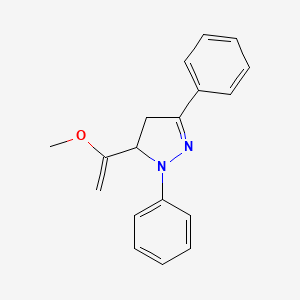
5-(Ethylsulfanyl)pentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethylsulfanyl)pentanenitrile is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound features an ethylsulfanyl group (-S-CH2-CH3) attached to the fifth carbon of a pentanenitrile chain. The molecular formula of this compound is C7H13NS.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)pentanenitrile can be achieved through various methodsFor example, 5-bromopentanenitrile can react with ethanethiol in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
5-(Ethylsulfanyl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学的研究の応用
5-(Ethylsulfanyl)pentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its nitrile group.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(Ethylsulfanyl)pentanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds and interact with active sites of enzymes or receptors. The ethylsulfanyl group can undergo oxidation or substitution reactions, altering the compound’s reactivity and interactions with biological molecules .
類似化合物との比較
Similar Compounds
5-(Methylsulfanyl)pentanenitrile: Similar structure but with a methyl group instead of an ethyl group.
3-(Methylsulfanyl)propanenitrile: Shorter carbon chain with a similar functional group arrangement.
4-(Methylsulfanyl)butanenitrile: Intermediate chain length with a similar functional group arrangement.
Uniqueness
5-(Ethylsulfanyl)pentanenitrile is unique due to its specific chain length and the presence of an ethylsulfanyl group, which can influence its reactivity and interactions compared to similar compounds with different chain lengths or substituents.
特性
CAS番号 |
58777-74-5 |
|---|---|
分子式 |
C7H13NS |
分子量 |
143.25 g/mol |
IUPAC名 |
5-ethylsulfanylpentanenitrile |
InChI |
InChI=1S/C7H13NS/c1-2-9-7-5-3-4-6-8/h2-5,7H2,1H3 |
InChIキー |
ZPIPDYSIWFWOND-UHFFFAOYSA-N |
正規SMILES |
CCSCCCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)



![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)

![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)

![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)


![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
